molecular formula C12H10O3 B157233 8-Methoxy-6-methylnaphthalene-1,2-dione CAS No. 1935-95-1

8-Methoxy-6-methylnaphthalene-1,2-dione

Cat. No.: B157233
CAS No.: 1935-95-1
M. Wt: 202.21 g/mol
InChI Key: PLCLMMLATIDLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-6-methylnaphthalene-1,2-dione is a polycyclic aromatic compound featuring a naphthalene core with two ketone groups at the 1,2-positions, a methoxy substituent at position 8, and a methyl group at position 4.

The compound’s synthesis likely follows methodologies similar to those described for analogous naphthalene diones, such as nucleophilic substitutions or oxidative coupling reactions. For instance, highlights the synthesis of naphthalene dione derivatives via functionalization of the core structure with diverse substituents (e.g., bromomethyl, hydroxyethoxy), which may inform plausible synthetic routes for this compound .

Properties

CAS No.

1935-95-1

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

8-methoxy-6-methylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O3/c1-7-5-8-3-4-9(13)12(14)11(8)10(6-7)15-2/h3-6H,1-2H3

InChI Key

PLCLMMLATIDLRS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthalene Dione Derivatives

Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Applications
This compound Methoxy (8), Methyl (6) Ketones, Methoxy, Methyl Potential antibacterial activity*
6-((4-(Bromomethyl)benzyl)oxy)-5-isopropyl-3,8-dimethylnaphthalene-1,2-dione Bromomethyl benzyl (6), Isopropyl (5), Methyl (3,8) Bromine, Benzyl ether Antibacterial (MIC data not reported)
6-(2-Hydroxyethoxy)-5-isopropyl-3,8-dimethylnaphthalene-1,2-dione Hydroxyethoxy (6), Isopropyl (5), Methyl (3,8) Hydroxyethyl ether Enhanced solubility due to polar group
1-Methylnaphthalene Methyl (1) None (simple naphthalene) Industrial solvent, higher volatility

*Inferred from structural similarity to antibacterial analogues in .

  • Methoxy vs.
  • Methyl Positioning : The methyl group at position 6 contrasts with 1- and 2-methylnaphthalenes (CAS 90-12-0, 91-57-6) , which lack the dione core. This structural difference drastically alters reactivity, as the dione moiety enables electrophilic substitutions and redox activity.

Physicochemical Properties

  • Solubility : The methoxy and methyl groups may moderately enhance solubility in organic solvents compared to unsubstituted naphthalene diones.
  • Stability : The electron-donating methoxy group could destabilize the dione core slightly, whereas methyl groups may sterically hinder reactivity at adjacent positions.

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